molecular formula C23H25N3O5S2 B2747884 4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide CAS No. 892852-89-0

4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2747884
CAS No.: 892852-89-0
M. Wt: 487.59
InChI Key: IGQKILLLEXLXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a cyclohexyl(methyl)sulfamoyl group at the 4-position and a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl moiety at the N-position.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-26(16-5-3-2-4-6-16)33(28,29)17-9-7-15(8-10-17)22(27)25-23-24-18-13-19-20(14-21(18)32-23)31-12-11-30-19/h7-10,13-14,16H,2-6,11-12H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQKILLLEXLXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole moiety, followed by the introduction of the dioxino group. The final step involves the sulfonamide formation with cyclohexyl(methyl)sulfamoyl chloride and the coupling with the benzamide core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzamide core.

Scientific Research Applications

4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs from the evidence:

Compound Name Core Structure Substituents Functional Groups
Target compound Benzamide 4-[cyclohexyl(methyl)sulfamoyl], N-linked dihydrodioxinobenzothiazole Sulfamoyl, benzothiazole, dioxane
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide Acetamide 4-methoxyphenylsulfonyl, N-linked dihydrodioxinobenzothiazole Sulfonyl, benzothiazole, dioxane
4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide Benzamide N-cyclohexyl, 2-(benzo[d]oxazol-2-ylthio)acetamido Oxazole, thioether
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Sulfonyl, triazole, fluorine substituents

Key Observations :

  • The target compound and ’s analog share the dihydrodioxinobenzothiazole core, which likely imparts similar rigidity and electronic properties. However, the target’s sulfamoyl group (N-linked) vs. ’s sulfonyl group (O-linked) may alter hydrogen-bonding capacity and solubility .

Insights :

  • The absence of C=O bands in ’s triazoles confirms ring closure , whereas the target compound retains the benzamide C=O, detectable at ~1660–1680 cm⁻¹ (inferred from and ).
  • The sulfamoyl group in the target may exhibit distinct ¹H-NMR splitting patterns due to the cyclohexyl-methyl substituent, contrasting with ’s simpler 4-methoxyphenylsulfonyl group .

Biological Activity

The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure combines a sulfonamide group with a benzamide moiety and a dioxino-benzothiazole fragment, which may confer diverse biological activities.

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N4O3S
  • Molecular Weight : 440.58 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide group is known for its role in antimicrobial activity by inhibiting bacterial folate synthesis. The dioxino-benzothiazole moiety may also contribute to its pharmacological profile through additional mechanisms such as enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives demonstrate varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are typically used to evaluate this activity:

Microorganism MIC (µg/mL) Activity Level
Staphylococcus aureus250 - 500Moderate
Escherichia coli≥1000Mild
Candida albicans500Moderate

The data suggest that the compound may exert stronger effects against Gram-positive bacteria compared to Gram-negative strains due to differences in cell wall structure and permeability.

Case Studies

  • Antibacterial Effects : A study focused on the antibacterial activity of similar sulfonamide compounds showed that they had significant effects against various strains of bacteria. The compound's structural components were found to enhance its binding affinity to bacterial enzymes involved in folate metabolism.
  • Antifungal Activity : Another investigation into the antifungal properties revealed that derivatives exhibited moderate activity against Candida species, with MIC values indicating potential for therapeutic use in fungal infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure. Key aspects include:

  • The presence of the cyclohexyl group which may enhance lipophilicity and membrane permeability.
  • The sulfonamide moiety is crucial for antibacterial action.
  • Variations in substituents on the benzamide and dioxino-benzothiazole components can modulate potency and selectivity.

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis involves multi-step reactions:

  • Step 1: Formation of the benzothiazole-dioxane core via cyclocondensation under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Step 2: Introduction of the sulfamoyl group using sulfonyl chloride derivatives, typically in polar aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions .
  • Step 3: Coupling with the benzamide moiety via carbodiimide-mediated amide bond formation, requiring pH control (7–8) to optimize yield . Key conditions include temperature gradients (e.g., 80°C for cyclization) and solvent selection (ethanol for solubility, DMF for reactivity). Purity is monitored via TLC and intermediate NMR .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm functional group integration (e.g., sulfamoyl protons at δ 3.1–3.3 ppm, benzothiazole aromatic signals) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (HRMS): ESI-HRMS for molecular weight verification (e.g., [M+H]⁺ at m/z 357.43) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition: Fluorometric assays targeting kinases or proteases, using ATP/NADH-coupled detection .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Functional Group Modifications: Replace the cyclohexyl group with bicyclic or aromatic substituents to test hydrophobic interactions .
  • Isosteric Replacements: Substitute the sulfamoyl group with phosphonamidate or carboxylate to modulate electronegativity .
  • Crystallography: Co-crystallize with target proteins (e.g., kinases) to identify binding motifs via X-ray diffraction .
  • In Silico Modeling: Molecular docking (AutoDock Vina) and MD simulations to predict binding free energies (ΔG) .

Q. What strategies resolve contradictions between in vitro bioactivity and computational predictions?

  • Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) for binding kinetics alongside cell-based assays .
  • Solubility/Permeability Adjustments: Introduce PEGylated side chains or co-solvents (DMSO/Cremophor EL) to enhance bioavailability .
  • Metabolite Screening: LC-MS/MS to detect active metabolites that may explain discrepancies .

Q. How can stability under physiological conditions be systematically evaluated?

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
  • Plasma Stability: Incubate with human plasma (4h, 37°C) and quantify parent compound via HPLC .
  • Light/Heat Stress: Accelerated stability testing (ICH guidelines) at 40°C/75% RH for 6 months .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity results across cell lines?

  • Hypothesis Testing:
  • Mechanistic Variability: Check differential expression of target proteins (e.g., via Western blot) .
  • Membrane Permeability: Use Caco-2 monolayers to assess transport efficiency .
    • Statistical Validation: Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Analytical Controls

StepReaction TypeKey ConditionsAnalytical Control
1CyclocondensationN₂, 80°C, DMFTLC (Rf = 0.45)
2Sulfamoylation0–5°C, sulfonyl chloride¹H NMR (δ 3.1–3.3)
3Amide CouplingEDC/HOBt, pH 7.5HPLC (Retention: 8.2 min)

Q. Table 2. Biological Assay Design

Assay TypeProtocolEndpoint Measurement
AntimicrobialBroth microdilution (CLSI)MIC (µg/mL)
CytotoxicityMTT (24h incubation)IC₅₀ (nM)
Enzyme InhibitionFluorescence (Ex/Em 340/450 nm)% Inhibition at 10 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.